12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione
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Overview
Description
12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione is a complex organic compound with a unique pentacyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where the formation of the pentacyclic structure is achieved through a series of intramolecular reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, altering its chemical properties.
Substitution: Substitution reactions, where one or more atoms in the compound are replaced with different atoms or groups, are also common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex cyclization reactions and the stability of pentacyclic structures.
Biology: Researchers investigate its potential biological activities, including its interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dinaphtho[2,1-b1’,2’-d]furan: A structurally related compound with similar chemical properties.
19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione:
Uniqueness
12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione is unique due to its specific pentacyclic structure and the presence of multiple reactive sites. This makes it a versatile compound for various chemical reactions and applications in scientific research .
Biological Activity
Molecular Structure
The compound features a unique pentacyclic structure that contributes to its biological activity. The key structural characteristics include:
- Molecular Formula : C₃₁H₄₄O₂
- Molecular Weight : 468.67 g/mol
- LogP : 3.3 (indicating moderate lipophilicity)
Spectral Information
The spectral properties of the compound can be analyzed using various techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has indicated that compounds with similar polycyclic structures exhibit anticancer properties. Specific studies have shown that derivatives of pentacyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Antitumor Activity
A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis through ROS generation |
A549 (Lung) | 20 | Mitochondrial dysfunction |
Antimicrobial Activity
Polycyclic compounds are also known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings on Antimicrobial Effects
In vitro tests have shown that the compound can inhibit the growth of several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Interaction with Biological Targets
The biological activity of “12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione” is hypothesized to involve interactions with cellular targets such as:
- DNA : Intercalation leading to inhibition of replication.
- Cell Membranes : Disruption of membrane integrity in microbial cells.
- Enzymatic Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Properties
CAS No. |
5397-99-9 |
---|---|
Molecular Formula |
C20H10O3 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione |
InChI |
InChI=1S/C20H10O3/c21-18-13-7-3-4-8-14(13)19(22)20-17(18)16-12-6-2-1-5-11(12)9-10-15(16)23-20/h1-10H |
InChI Key |
VYZMRDGGVIOWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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